3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide

Cyclosulfamide Synthesis Process Chemistry Medicinal Chemistry

SAR inconsistency plagues LSD1 inhibitor programs using unsubstituted or analog scaffolds. 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS 144432-67-7) eliminates this variable with a validated baseline: IC50 356 nM vs LSD1, >280-fold selectivity over MAOA. The 3,3-gem-dimethyl motif enhances metabolic stability and defines conformational constraint. Also serves as a non-hydrolyzable peptidomimetic for protease inhibitor design. Supplied at 97% purity; multi-gram synthesis protocols established.

Molecular Formula C4H10N2O2S
Molecular Weight 150.2 g/mol
CAS No. 144432-67-7
Cat. No. B130385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide
CAS144432-67-7
Synonyms3,3-DIMETHYL-[1,2,5]THIADIAZOLIDINE 1,1-DIOXIDE
Molecular FormulaC4H10N2O2S
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESCC1(CNS(=O)(=O)N1)C
InChIInChI=1S/C4H10N2O2S/c1-4(2)3-5-9(7,8)6-4/h5-6H,3H2,1-2H3
InChIKeyVDWQZPBIEYKQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: Product Overview


3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide (CAS: 144432-67-7), also known as 3,3-dimethyl-[1,2,5]thiadiazolidine 1,1-dioxide, is a five-membered cyclosulfamide [1]. This heterocyclic compound features a sulfamide core (N–S–N) integrated into a saturated ring, a structural motif distinct from aromatic thiadiazoles. It serves as a versatile intermediate and a constrained peptidomimetic scaffold in medicinal chemistry [2]. The compound is commercially available with standard purity (e.g., 97%) .

3,3-Dimethyl Derivative: Critical Differences


The 3,3-gem-dimethyl substitution profoundly alters the physicochemical and biological profile of the thiadiazolidine dioxide scaffold. The unsubstituted parent core exhibits different solubility, conformational flexibility, and target engagement. The 3,3-dimethyl group increases steric bulk, enhancing metabolic stability and influencing logP (predicted 0.941 ) and pKa (predicted 12.77 ), which in turn modulate membrane permeability and target binding kinetics. Simple substitution of the 3,3-dimethyl derivative with a 2-benzyl analog (C9H10N2O2S ) or an unsubstituted 1,2,5-thiadiazolidine 1,1-dioxide would invalidate structure-activity relationships (SAR) established for specific targets like LSD1 [1] and 5-HT1D [2], rendering cross-study comparisons unreliable and procurement of analogs a scientific risk.

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: Performance Evidence


Efficient Cyclosulfamide Synthesis

The synthesis of 3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide via condensation of 2-methylpropane-1,2-diamine and sulfamide in pyridine proceeds with a reported 97% isolated yield . This high yield is significantly greater than the 82% yield reported for a related derivative in earlier literature [1], demonstrating a practical advantage for procurement and scale-up.

Cyclosulfamide Synthesis Process Chemistry Medicinal Chemistry

LSD1 Inhibition: Baseline for Epigenetic Probes

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide inhibits human recombinant LSD1 with an IC50 of 356 nM [1]. This value establishes the compound as a moderate-potency, ligand-efficient starting point for fragment-based drug discovery. In comparison, a structurally distinct LSD1 inhibitor (CHEMBL3415355) exhibits an IC50 of 1,820 nM [2], while advanced clinical candidates (e.g., CC-90011) achieve IC50 < 100 nM [3].

Epigenetics LSD1 Inhibitor Cancer Research

Selectivity Against MAOA

The compound exhibits a significant selectivity window: LSD1 IC50 = 356 nM versus human MAOA IC50 = 100,000 nM [1]. This >280-fold selectivity contrasts with broader-spectrum cyclosulfamides that inhibit multiple amine oxidases with comparable potency, reducing the risk of confounding pharmacology in cellular assays.

Enzyme Selectivity MAOA Safety Pharmacology

Drug-Like Physicochemical Properties

The predicted partition coefficient (LogP) of 0.941 balances aqueous solubility with membrane permeability, a key differentiator from more lipophilic thiadiazolidine analogs (e.g., 2-benzyl derivative with LogP ~2.35 [1]). The high pKa (12.77 ) indicates the sulfonamide NH is largely unionized at physiological pH, impacting hydrogen-bonding capacity and target recognition.

ADME Drug-likeness Physicochemical Properties

3,3-Dimethyl-1,2,5-thiadiazolidine 1,1-dioxide: Key Applications


LSD1 Inhibitor SAR Campaigns

Procure this compound as a core fragment for structure-activity relationship (SAR) studies targeting lysine-specific demethylase 1 (LSD1). The established IC50 of 356 nM [1] and >280-fold selectivity over MAOA [2] provide a well-defined baseline for medicinal chemistry optimization. Researchers can synthesize analogs by modifying the thiadiazolidine ring or substituting the N-positions to improve potency toward the <100 nM range achieved by advanced clinical candidates [3].

Peptidomimetic Scaffold Design

Use this compound as a constrained, non-hydrolyzable peptidomimetic scaffold in protease inhibitor design. The 3,3-dimethyl substitution mimics a gem-dimethyl amino acid motif, enhancing metabolic stability [4]. It is applicable for developing inhibitors of serine proteases (e.g., human leukocyte elastase, cathepsin G) [5] or as a 5-HT1D receptor agonist core [6].

Agrochemical Intermediate: Herbicide Development

Employ this thiadiazolidine dioxide as a key intermediate for synthesizing novel herbicides. The thiadiazolidine class is known for pre-emergent herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition [7]. The 3,3-dimethyl derivative offers a differentiated substitution pattern for generating patentable N-substituted analogs with improved crop safety profiles [8].

Synthetic Methodology: Cyclosulfamide Formation

Leverage the robust 97% yield synthesis as a benchmark for developing new methods to construct cyclosulfamides. The procedure provides a reliable route for preparing multi-gram quantities of the core scaffold, serving as a positive control for optimizing alternative coupling conditions or exploring new electrophilic sulfur reagents [9].

Technical Documentation Hub

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